Suberenol Suberenol (e)-Suberenol, also known as suberenol, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (e)-Suberenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-suberenol is primarily located in the membrane (predicted from logP). Outside of the human body, (e)-suberenol can be found in beverages, citrus, fruits, and sweet orange. This makes (e)-suberenol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 18529-47-0
VCID: VC21048642
InChI: InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+
SMILES: CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

Suberenol

CAS No.: 18529-47-0

Cat. No.: VC21048642

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Suberenol - 18529-47-0

Specification

Description (e)-Suberenol, also known as suberenol, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (e)-Suberenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (e)-suberenol is primarily located in the membrane (predicted from logP). Outside of the human body, (e)-suberenol can be found in beverages, citrus, fruits, and sweet orange. This makes (e)-suberenol a potential biomarker for the consumption of these food products.
CAS No. 18529-47-0
Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name 6-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one
Standard InChI InChI=1S/C15H16O4/c1-15(2,17)7-6-11-8-10-4-5-14(16)19-13(10)9-12(11)18-3/h4-9,17H,1-3H3/b7-6+
Standard InChI Key LNFVZUMSDAIQDQ-VOTSOKGWSA-N
Isomeric SMILES CC(C)(/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O
SMILES CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O
Canonical SMILES CC(C)(C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O
Melting Point 173°C

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